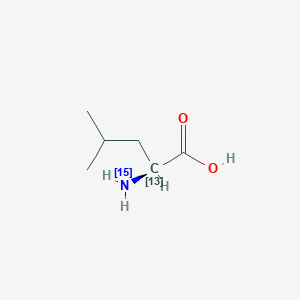

L-Leucine-2-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-4-methyl(213C)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1 |

InChI Key |

ROHFNLRQFUQHCH-VZRCWKLKSA-N |

Isomeric SMILES |

CC(C)C[13C@@H](C(=O)O)[15NH2] |

Canonical SMILES |

CC(C)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of L-Leucine-2-13C,15N in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules within biological systems. Among these, L-Leucine-2-13C,15N has emerged as a cornerstone for investigating protein metabolism, particularly in the context of muscle physiology, nutrition, and various disease states. This dual-labeled amino acid provides a non-radioactive and highly precise method to quantify the dynamic processes of protein synthesis and breakdown. This technical guide offers an in-depth exploration of the applications of this compound, detailed experimental protocols, and a summary of key quantitative findings, providing a comprehensive resource for professionals in the field.

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a building block for proteins but also as a key signaling molecule.[1] Notably, it activates the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[1][2] The incorporation of the stable isotopes Carbon-13 (¹³C) at the second carbon position and Nitrogen-15 (¹⁵N) in the amino group allows researchers to distinguish exogenously administered leucine from the endogenous pool, enabling precise measurement of its metabolic fate.

Core Applications in Metabolic Research

The primary application of this compound lies in the accurate determination of protein synthesis rates in various tissues, with a strong focus on skeletal muscle.[2][3] By tracing the incorporation of the labeled leucine into newly synthesized proteins, researchers can gain critical insights into the anabolic and catabolic responses to nutritional interventions, exercise, and pharmacological treatments.

Key research areas where this compound is employed include:

-

Muscle Protein Synthesis and Breakdown: Quantifying the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of muscle proteins to understand the mechanisms of muscle hypertrophy and atrophy.

-

Nutritional Science: Evaluating the anabolic potential of different dietary proteins and amino acid formulations.

-

Exercise Physiology: Investigating the impact of various exercise modalities on muscle protein turnover.

-

Clinical Research: Studying metabolic dysregulation in conditions such as sarcopenia, cachexia, diabetes, and liver disease.

-

Drug Development: Assessing the efficacy of anabolic agents and therapies aimed at preserving muscle mass.

Data Presentation: Quantitative Insights into Muscle Protein Synthesis

The use of this compound and other leucine isotopes has generated a wealth of quantitative data on muscle protein synthesis rates under various physiological conditions. The following table summarizes representative fractional synthesis rates (FSR) from studies utilizing these tracers.

| Condition | Population | Tracer | FSR (%/hour) | Reference |

| Postabsorptive (Fasted) | ||||

| Healthy Young Men | L-[ring-¹³C₆]phenylalanine | 0.063 ± 0.004 | ||

| Healthy Elderly Men | L-[ring-¹³C₆]phenylalanine | 0.053 ± 0.009 | ||

| Postprandial (Fed) | ||||

| Healthy Young Men | L-[ring-¹³C₆]phenylalanine | 0.075 ± 0.006 | ||

| Healthy Elderly Men with Leucine Supplementation | L-[ring-¹³C₆]phenylalanine | 0.10 ± 0.007 | ||

| Post-Exercise | ||||

| Healthy Young Men | L-[1-¹³C]leucine | 0.060 ± 0.005 | ||

| Healthy Young Men | L-[1-¹³C]valine | 0.065 ± 0.009 |

Experimental Protocols

The accurate measurement of metabolic parameters using this compound relies on meticulously designed and executed experimental protocols. The primed-continuous infusion technique is the most commonly employed method to achieve isotopic steady state in the plasma and tissue fluid, allowing for reliable calculations of protein kinetics.

Primed-Continuous Infusion of this compound

This protocol is designed to measure muscle protein synthesis in human subjects.

a. Materials and Preparation:

-

Tracer: Sterile, pyrogen-free this compound.

-

Priming Dose Solution: A bolus dose of the tracer is prepared to rapidly raise the isotopic enrichment in the body's free amino acid pool to the expected plateau level.

-

Infusion Solution: A continuous infusion solution with a lower concentration of the tracer is prepared to maintain the isotopic steady state.

-

Infusion Pump: A calibrated infusion pump for accurate delivery of the tracer.

-

Catheters: Intravenous catheters for tracer infusion and blood sampling.

-

Sample Collection Supplies: Syringes, blood collection tubes (containing anticoagulants like EDTA), and muscle biopsy needles.

b. Subject Preparation:

-

Subjects typically fast overnight (8-12 hours) before the study.

-

Two intravenous catheters are inserted into antecubital veins, one for the infusion of the tracer and the other in the contralateral arm for blood sampling. The blood sampling arm may be heated to "arterialize" the venous blood.

c. Infusion Protocol:

-

Background Samples: Baseline blood and muscle biopsy samples are collected before the tracer infusion to determine background isotopic enrichment.

-

Priming Dose: The priming dose of this compound is administered as a bolus injection over a short period (e.g., 2-5 minutes).

-

Continuous Infusion: Immediately following the priming dose, the continuous infusion of the tracer begins at a constant rate and is maintained for the duration of the experiment (typically 3-6 hours).

-

Isotopic Steady State: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor the plasma isotopic enrichment and confirm that a steady state has been reached.

d. Sample Collection:

-

Blood Samples: Arterialized venous blood samples are collected throughout the infusion period.

-

Muscle Biopsies: Muscle tissue samples (typically from the vastus lateralis) are obtained at the beginning and end of the steady-state period to measure the incorporation of the labeled leucine into muscle protein.

e. Sample Processing and Analysis:

-

Blood Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Muscle Tissue Processing: Muscle biopsies are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The protein pellet is washed and hydrolyzed to release individual amino acids.

-

Isotopic Enrichment Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the isotopic enrichment of this compound in plasma and the intracellular free amino acid pool from the muscle biopsy.

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): A highly sensitive technique used to measure the low levels of ¹³C and ¹⁵N enrichment in the amino acids derived from the hydrolyzed muscle protein.

-

Calculation of Fractional Synthesis Rate (FSR)

The FSR of muscle protein is calculated using the following formula:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

-

E_p is the change in isotopic enrichment of this compound in the muscle protein between two biopsies.

-

E_precursor is the average isotopic enrichment of this compound in the precursor pool (plasma or intracellular free leucine) during the steady-state period.

-

t is the time interval between the two muscle biopsies.

Mandatory Visualizations

Signaling Pathway of Leucine-Induced mTOR Activation

Caption: Leucine activates mTORC1 signaling to promote protein synthesis.

Experimental Workflow for Measuring Muscle Protein Synthesis

Caption: Workflow for muscle protein synthesis measurement.

Conclusion

This compound is a powerful and versatile tool in the arsenal of metabolic researchers. Its ability to safely and accurately trace the intricate pathways of protein metabolism has been instrumental in advancing our understanding of muscle physiology, nutrition, and disease. The methodologies outlined in this guide, coupled with the quantitative data and pathway visualizations, provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at modulating protein metabolism for therapeutic benefit. As analytical techniques continue to improve in sensitivity and precision, the applications of this compound are poised to expand, further unraveling the complexities of human metabolism.

References

An In-depth Technical Guide to Dual Stable Isotope Labeling with L-Leucine-2-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of dual stable isotope-labeled L-Leucine (L-Leucine-2-¹³C,¹⁵N) for the quantitative analysis of protein and amino acid metabolism. This powerful technique offers a robust method for elucidating the dynamics of protein synthesis, breakdown, and overall turnover in various biological systems, from cell cultures to preclinical and clinical research.

Core Principles of Dual Stable Isotope Labeling with L-Leucine-2-¹³C,¹⁵N

Dual stable isotope labeling with L-Leucine-2-¹³C,¹⁵N is a powerful tracer methodology used to simultaneously track the fate of both the carbon skeleton and the amino group of leucine. Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role not only as a building block for protein synthesis but also as a key signaling molecule, most notably in the activation of the mTORC1 pathway which is central to the regulation of cell growth and proliferation.[1][2]

The use of the dual-labeled tracer, where the second carbon atom is substituted with ¹³C and the nitrogen atom with ¹⁵N, allows for the precise measurement of its incorporation into newly synthesized proteins and its metabolic transformation. This technique enables the direct determination of leucine metabolism and protein breakdown.[3]

The fundamental principle lies in introducing a known quantity of L-Leucine-2-¹³C,¹⁵N into a biological system and subsequently measuring its enrichment in various pools, primarily the free amino acid pool (precursor) and the protein-bound pool (product). By monitoring the rate of incorporation of the labeled leucine into proteins over time, the fractional synthesis rate (FSR) of proteins can be calculated. The dilution of the isotopic label in the precursor pool provides information about the rate of appearance of unlabeled leucine, which is a measure of protein breakdown.

Key Applications in Research and Drug Development

The application of L-Leucine-2-¹³C,¹⁵N extends across various fields of biomedical research and drug development:

-

Metabolic Research: Quantifying the impact of nutritional interventions, disease states (e.g., cancer, diabetes, sarcopenia), and exercise on protein metabolism.[4][5]

-

Drug Discovery and Development: Assessing the mechanism of action of drugs targeting protein synthesis or degradation pathways, and evaluating the metabolic side effects of new chemical entities.

-

Toxicology: Investigating the effects of toxins on protein turnover in different tissues.

-

Aging Research: Studying age-related changes in muscle protein synthesis and the efficacy of interventions to counteract sarcopenia.

Experimental Protocols

The following sections outline generalized experimental protocols for in vivo and in vitro studies using L-Leucine-2-¹³C,¹⁵N. It is crucial to adapt these protocols to the specific research question and experimental model.

In Vivo Studies (e.g., Human or Animal Models)

Objective: To measure the fractional synthesis rate (FSR) of proteins in a specific tissue (e.g., muscle).

Materials:

-

Sterile, pyrogen-free L-Leucine-2-¹³C,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Saline solution (0.9% NaCl) for infusion

-

Infusion pumps

-

Blood collection tubes (e.g., containing EDTA)

-

Tissue biopsy needles

-

Liquid nitrogen for snap-freezing samples

-

Homogenization buffer (e.g., containing protease and phosphatase inhibitors)

-

Reagents for protein precipitation (e.g., perchloric acid, sulfosalicylic acid)

-

Internal standards for mass spectrometry (e.g., L-[U-¹³C₆]leucine, L-[U-¹³C₉,¹⁵N]phenylalanine)

Protocol:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to establish a metabolic baseline.

-

Tracer Infusion: A primed, continuous intravenous infusion of L-Leucine-2-¹³C,¹⁵N is administered. The priming dose is calculated to rapidly achieve isotopic steady-state in the plasma, followed by a continuous infusion to maintain this steady-state. Infusion rates are typically in the range of 0.15 μmol/kg/min.

-

Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor the isotopic enrichment of free L-Leucine-2-¹³C,¹⁵N in the plasma, which serves as a surrogate for the precursor pool enrichment.

-

Tissue Biopsies: Muscle tissue biopsies are obtained at the beginning and end of the infusion period. The tissue is immediately snap-frozen in liquid nitrogen to halt metabolic activity.

-

Sample Processing:

-

Plasma: Plasma is separated from blood cells by centrifugation. Proteins are precipitated, and the supernatant containing free amino acids is collected.

-

Tissue: The frozen tissue is weighed and homogenized in a suitable buffer. Proteins are precipitated, and the supernatant (intracellular free amino acid pool) and the protein pellet are separated.

-

Protein Hydrolysis: The protein pellet is washed to remove any free amino acids and then hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

-

-

Mass Spectrometry Analysis: The isotopic enrichment of L-Leucine-2-¹³C,¹⁵N in the plasma, intracellular free amino acid pool, and the protein hydrolysate is determined by mass spectrometry (typically GC-MS or LC-MS/MS).

-

Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:

FSR (%/h) = (E_p / E_a) x (1/t) x 100

Where:

-

E_p is the enrichment of L-Leucine-2-¹³C,¹⁵N in the protein-bound pool (from the hydrolysate) at the end of the infusion.

-

E_a is the average enrichment of L-Leucine-2-¹³C,¹⁵N in the precursor pool (plasma or intracellular free amino acids) during the infusion period.

-

t is the duration of the infusion period in hours.

-

In Vitro Studies (e.g., Cell Culture)

Objective: To measure the rate of protein synthesis in cultured cells in response to a specific treatment.

Materials:

-

Cell culture medium deficient in leucine

-

L-Leucine-2-¹³C,¹⁵N

-

Dialyzed fetal bovine serum (to minimize unlabeled leucine)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Reagents for protein precipitation (e.g., trichloroacetic acid)

-

Internal standards for mass spectrometry

Protocol:

-

Cell Culture: Cells are grown to the desired confluence.

-

Labeling Medium: Prepare a cell culture medium containing a known concentration of L-Leucine-2-¹³C,¹⁵N and other essential amino acids.

-

Labeling: The standard culture medium is replaced with the labeling medium, and the cells are incubated for a defined period.

-

Cell Lysis: After the labeling period, the cells are washed with ice-cold PBS and then lysed.

-

Sample Processing: The cell lysate is processed similarly to the tissue samples in the in vivo protocol to separate the protein and free amino acid fractions.

-

Mass Spectrometry Analysis and FSR Calculation: The analysis and calculations are performed as described for the in vivo protocol.

Data Presentation

The quantitative data obtained from dual stable isotope labeling experiments are typically presented in tables to facilitate comparison between different experimental groups or conditions.

| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) | p-value | Reference |

| Fractional Synthesis Rate (%/h) | ||||

| Muscle Protein | 0.053 ± 0.009 | 0.083 ± 0.008 | < 0.05 | |

| Whole-Body Protein Kinetics | ||||

| Leucine Rate of Appearance (μmol/kg/h) | ||||

| Leucine Oxidation (μmol/kg/h) | ||||

| Non-oxidative Leucine Disposal (μmol/kg/h) | ||||

| Plasma Leucine Enrichment (APE) |

APE: Atom Percent Excess

| Study Population | Intervention | Muscle Protein FSR (%/h) | Key Finding | Reference |

| Older Men | 15g Protein | 0.049 ± 0.002 | Leucine co-ingestion enhances post-exercise muscle protein synthesis. | |

| Older Men | 15g Protein + 1.5g Leucine | 0.058 ± 0.003 |

Mandatory Visualizations

Signaling Pathway: Leucine Activation of mTORC1

Leucine acts as a critical signaling molecule to activate the mTORC1 complex, a master regulator of protein synthesis. The following diagram illustrates the key steps in this signaling cascade.

Caption: Leucine-induced activation of the mTORC1 signaling pathway.

Experimental Workflow

The following diagram outlines the typical experimental workflow for a protein turnover study using dual-labeled leucine.

Caption: General experimental workflow for protein turnover studies.

Conclusion

Dual stable isotope labeling with L-Leucine-2-¹³C,¹⁵N is a sophisticated and highly informative technique for the detailed investigation of protein metabolism. Its ability to concurrently measure protein synthesis and breakdown provides a dynamic view of proteostasis that is invaluable for basic research and drug development. Careful experimental design, precise sample handling, and robust analytical methods are paramount to obtaining high-quality, reproducible data. This guide provides a foundational understanding to aid researchers in the successful implementation of this powerful methodology.

References

- 1. researchgate.net [researchgate.net]

- 2. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of postprandial postexercise muscle protein synthesis rates with dietary leucine: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association of postprandial postexercise muscle protein synthesis rates with dietary leucine: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

L-Leucine-2-13C,15N as a Tracer for Protein Synthesis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is a cornerstone of cellular function, essential for growth, maintenance, and adaptation. Quantifying the rate of protein synthesis in vivo is crucial for understanding the pathophysiology of various diseases, including muscle wasting disorders, metabolic diseases, and cancer, as well as for evaluating the efficacy of therapeutic interventions. Stable isotope tracers have emerged as a powerful and safe tool for these investigations, offering a window into the intricate dynamics of protein metabolism. Among these, the dually labeled amino acid, L-Leucine-2-13C,15N, provides a robust method for accurately measuring protein synthesis rates. This technical guide offers a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of this compound as a tracer for protein synthesis studies.

Core Principles of Stable Isotope Tracing with this compound

The fundamental principle behind using stable isotope-labeled amino acids is the "tracer incorporation method." A known amount of the labeled amino acid, in this case, this compound, is introduced into the system (e.g., intravenously). This "heavy" leucine tracer mixes with the body's natural "light" leucine pool and is subsequently incorporated into newly synthesized proteins. By measuring the enrichment of the tracer in the protein pool over time, the fractional synthetic rate (FSR) of that protein can be calculated.

L-Leucine is an ideal tracer for protein synthesis studies for several reasons: it is an essential amino acid, meaning it is not synthesized de novo in the body and its primary metabolic fate is incorporation into protein or oxidation. The use of a dually labeled leucine, with both a 13C and a 15N isotope, offers advantages in certain advanced metabolic studies, although for the primary purpose of measuring FSR, the enrichment of the 13C label is most commonly tracked.

The mTOR Signaling Pathway: A Central Regulator of Protein Synthesis

Leucine not only serves as a building block for protein but also acts as a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, with a critical role in controlling protein synthesis[1][2]. Understanding this pathway is essential for contextualizing the results of protein synthesis studies.

Activation of mTOR, primarily through the mTORC1 complex, initiates a cascade of phosphorylation events that promote the translation of mRNA into protein[1][3]. Key downstream effectors of mTORC1 include the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1)[1]. Phosphorylation of S6K1 enhances the translation of a specific subset of mRNAs, while phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation.

Experimental Protocols

Two primary methods are employed for studying muscle protein synthesis using this compound: the primed-constant infusion technique and the arteriovenous (A-V) difference method.

Primed-Constant Infusion Method

This is the most common approach for measuring FSR in tissues like skeletal muscle. It involves administering a priming dose (bolus) of the tracer to rapidly achieve isotopic equilibrium in the precursor pool, followed by a continuous infusion to maintain this steady state.

Detailed Methodology:

-

Subject Preparation: Subjects typically fast overnight (8-10 hours) before the study. Catheters are inserted into a forearm vein for tracer infusion and into a vein of the contralateral hand, which is heated to "arterialize" the venous blood, for blood sampling.

-

Priming Dose: A priming dose of this compound is administered to rapidly enrich the body's free amino acid pool. A typical priming dose is approximately 9.0 μmol per kilogram of fat-free mass.

-

Constant Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated. The infusion rate is typically around 0.15 μmol per kilogram of fat-free mass per minute during basal periods.

-

Blood Sampling: Arterialized venous blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to confirm isotopic steady state in the plasma, which serves as a surrogate for the precursor pool enrichment.

-

Tissue Biopsies: To measure the incorporation of the tracer into tissue protein, muscle biopsies are typically obtained from a muscle such as the vastus lateralis. A baseline biopsy is taken before the infusion starts, and one or more subsequent biopsies are taken during the infusion period (e.g., after 2 and 4 hours).

-

Sample Processing:

-

Blood: Plasma is separated from whole blood by centrifugation and stored at -80°C.

-

Muscle Tissue: Muscle samples are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The intracellular free amino acid pool and the protein-bound amino acids are separated. The protein pellet is hydrolyzed to release individual amino acids.

-

-

Mass Spectrometry Analysis: The isotopic enrichment of this compound in both the plasma (or intracellular fluid) and the protein hydrolysate is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).

Arteriovenous (A-V) Difference Method

The A-V difference method allows for the simultaneous measurement of protein synthesis and breakdown across a specific limb (e.g., the leg). This technique requires the cannulation of both an artery supplying the limb and a vein draining it.

Detailed Methodology:

-

Catheterization: Catheters are placed in the femoral artery and femoral vein of the same leg. A third catheter is placed in a contralateral arm vein for tracer infusion.

-

Tracer Infusion: A primed-constant infusion of this compound is administered as described above.

-

Blood Sampling: Paired arterial and venous blood samples are drawn simultaneously at regular intervals once isotopic steady state is achieved.

-

Blood Flow Measurement: Limb blood flow is measured using a technique such as indicator dye or thermodilution.

-

Calculations: The net balance of leucine across the limb is calculated from the difference in the concentration and isotopic enrichment of leucine between the arterial and venous blood, corrected for blood flow. This, in combination with tracer kinetics, allows for the calculation of both protein synthesis and breakdown rates.

Data Presentation: Quantitative Insights into Protein Synthesis

The primary outcome of these studies is the Fractional Synthetic Rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time.

FSR Calculation:

The FSR is calculated using the following formula:

FSR (%/h) = (E_p / E_a) x (1 / t) x 100

Where:

-

E_p is the enrichment of the tracer in the protein pool (the difference in enrichment between two time points).

-

E_a is the average enrichment of the tracer in the precursor pool (plasma or intracellular leucine) over the same time period.

-

t is the time in hours between the two tissue biopsies.

Table 1: Representative Fractional Synthetic Rates of Mixed Muscle Protein in Humans

| Condition | Tracer Used | FSR (%/h) (Mean ± SD/SE) | Reference |

| Post-absorptive (fasted), older adults | [5,5,5-2H3]leucine | 0.063 ± 0.005 | |

| Fed state, older adults | [5,5,5-2H3]leucine | 0.080 ± 0.007 | |

| Post-absorptive (fasted), young men | [1-13C]leucine | 0.043 ± 0.002 | |

| Post-exercise, young men | [2H5]-phenylalanine | 0.110 ± 0.010 | |

| Post-exercise, young men | [2H3]-leucine | 0.109 ± 0.005 | |

| Post-absorptive, older adults | L-[ring-13C6] phenylalanine | 0.063 ± 0.004 | |

| Post-prandial, older adults | L-[ring-13C6] phenylalanine | 0.075 ± 0.006 |

Note: Data from studies using different leucine or other amino acid tracers are presented to illustrate typical FSR values. Direct comparison between studies should be made with caution due to differences in tracers and methodologies.

Mandatory Visualizations

Conclusion

This compound is a powerful and versatile tracer for the in-depth study of protein synthesis in various physiological and pathological states. Its use in conjunction with robust experimental protocols and sensitive analytical techniques provides invaluable quantitative data on the dynamic nature of protein metabolism. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to design, execute, and interpret studies utilizing this advanced stable isotope tracer methodology, ultimately contributing to a deeper understanding of human health and disease.

References

A Technical Guide to Metabolic Flux Analysis Using L-Leucine-2-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies for utilizing the dual-labeled stable isotope L-Leucine-2-¹³C,¹⁵N in metabolic flux analysis. This powerful tracer enables the simultaneous assessment of protein synthesis, breakdown, and leucine oxidation, offering critical insights into cellular and whole-body metabolism.

Core Principles of L-Leucine-2-¹³C,¹⁵N Tracing

Stable isotope tracers are indispensable tools for quantifying the dynamic rates of metabolic pathways in vivo.[1][2][3] L-Leucine, an essential branched-chain amino acid (BCAA), is of particular interest due to its dual role as a substrate for protein synthesis and a potent signaling molecule, primarily through the activation of the mammalian target of rapamycin (mTOR) pathway.[4][5]

The use of L-Leucine labeled with both Carbon-13 (¹³C) at the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group provides a distinct advantage. This dual labeling allows researchers to trace the fate of both the carbon skeleton and the amino group of leucine simultaneously.

-

¹⁵N Label: When L-Leucine-2-¹³C,¹⁵N is used for protein synthesis, the ¹⁵N is incorporated into the new protein. By measuring the rate of ¹⁵N appearance in protein, one can calculate the rate of protein synthesis. The transamination of leucine can also be tracked by following the ¹⁵N label.

-

¹³C Label: The ¹³C label is located on the carboxyl group. During leucine catabolism, this carboxyl group is released as ¹³CO₂. By measuring the enrichment of ¹³CO₂ in expired air, researchers can quantify the rate of whole-body leucine oxidation.

This dual-tracer approach, therefore, allows for a comprehensive analysis of leucine kinetics, including its incorporation into protein (synthesis), its release from protein (breakdown), and its oxidation.

Signaling and Metabolic Pathways

Leucine is a critical regulator of cellular growth and protein homeostasis, primarily by activating the mTOR Complex 1 (mTORC1) signaling cascade. This activation promotes protein synthesis by phosphorylating key downstream targets like p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Understanding this pathway is crucial for interpreting metabolic flux data in the context of anabolic and catabolic states.

References

- 1. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]

- 5. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Leucine-2-13C,15N: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed protocol for the synthesis of L-Leucine-2-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative mass spectrometry.

Chemical and Physical Properties

This compound is an isotopologue of the essential amino acid L-Leucine, where the carbon atom at the second position (C2) is replaced with its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavy isotope, nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass shift, making it an invaluable tool for tracer studies in metabolic research and for precise quantification in proteomics and metabolomics.

| Property | Value |

| Chemical Formula | C₅¹³CH₁₃¹⁵NO₂ |

| Molecular Weight | 133.16 g/mol |

| CAS Number | 285977-88-0 |

| Isotopic Enrichment | Atom % ¹³C: ≥98%Atom % ¹⁵N: ≥98% |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C (decomposes) |

| Optical Activity | [α]²⁰/D +15.0° to +17.0° (c=1 in 5M HCl) |

| Solubility | Soluble in water and dilute acids. |

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Strecker amino acid synthesis. This classic method provides a robust route to α-amino acids from aldehydes. For the specific synthesis of the target molecule, isotopically labeled starting materials are required. The general scheme involves the reaction of isovaleraldehyde with a source of ¹⁵N-ammonia and ¹³C-cyanide, followed by hydrolysis of the resulting α-aminonitrile. As the Strecker synthesis produces a racemic mixture, a chiral resolution step is necessary to isolate the desired L-enantiomer.

Experimental Protocol: A Modified Strecker Synthesis

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

Ammonium-15N chloride (¹⁵NH₄Cl)

-

Potassium ¹³C-cyanide (K¹³CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

(1R)-(-)-10-Camphorsulfonic acid or a suitable chiral resolving agent

-

Ethanol

-

Deionized water

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve ammonium-15N chloride (¹⁵NH₄Cl) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath and slowly add a solution of potassium ¹³C-cyanide (K¹³CN) in deionized water. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste must be quenched with bleach before disposal.

-

To this mixture, add isovaleraldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

The reaction mixture will likely form two layers. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude racemic α-amino-2-¹³C-nitrile-15N.

Step 2: Hydrolysis to Racemic Leucine-2-¹³C,¹⁵N

-

To the crude α-aminonitrile, add a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux for 6-8 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Neutralize the excess acid by carefully adding a concentrated solution of sodium hydroxide until the pH is approximately 6-7.

-

The racemic D,L-Leucine-2-¹³C,¹⁵N will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the crude racemic amino acid.

Step 3: Chiral Resolution

-

Dissolve the crude racemic D,L-Leucine-2-¹³C,¹⁵N in a minimal amount of hot aqueous ethanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid, in hot ethanol.

-

Slowly add the resolving agent solution to the amino acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, and then let it stand for several hours to allow for the crystallization of the diastereomeric salt. The L-leucine salt is typically less soluble.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

To liberate the free amino acid, dissolve the diastereomeric salt in deionized water and adjust the pH to the isoelectric point of leucine (approximately 6.0) with a dilute solution of sodium hydroxide.

-

The L-Leucine-2-¹³C,¹⁵N will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The purity and enantiomeric excess of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography.

Caption: Workflow for the synthesis of this compound.

Biological Significance: Role in mTOR Signaling

L-Leucine is a key activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The availability of L-Leucine is sensed by the cell and triggers a cascade of events leading to the activation of mTOR complex 1 (mTORC1). This, in turn, promotes protein synthesis and other anabolic processes. This compound can be used to trace the metabolic fate of leucine and its role in modulating this critical signaling pathway.

L-Leucine-2-13C,15N: A Technical Guide to its Applications in Proteomics and Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of the stable isotope-labeled amino acid, L-Leucine-2-13C,15N, in the advanced fields of proteomics and metabolomics. This powerful research tool enables precise and quantitative analysis of complex biological systems, providing critical insights for drug development and disease research. By incorporating both a heavy carbon (¹³C) and a heavy nitrogen (¹⁵N) isotope, this compound offers enhanced accuracy and versatility in tracing and quantifying metabolic pathways and protein dynamics.

Core Applications at a Glance

This compound is instrumental in two primary research methodologies: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative proteomics, and Metabolic Flux Analysis (MFA) for detailed metabolomic studies.[1] Its role as an essential branched-chain amino acid also makes it a key tool for investigating the mTOR signaling pathway, a central regulator of cell growth and metabolism.[2][3]

Quantitative Proteomics: Unraveling Protein Dynamics with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for the in vivo incorporation of labeled amino acids into all proteins within a cell culture.[4] This allows for the direct comparison of protein abundance between different cell populations, for instance, treated versus untreated cells.[5] this compound, along with other labeled amino acids like arginine and lysine, serves as a "heavy" amino acid that is incorporated into newly synthesized proteins.

Key Advantages of SILAC with this compound:

-

High Accuracy: By combining cell populations at an early stage, experimental variations are minimized, leading to highly accurate quantification.

-

In Vivo Labeling: The labeling occurs during normal cell growth, providing a more accurate representation of the cellular proteome.

-

Versatility: SILAC can be applied to study a wide range of cellular processes, including protein expression, post-translational modifications, and protein-protein interactions.

Quantitative Data from SILAC Studies

The following table summarizes representative quantitative data obtained from SILAC-based proteomics studies, illustrating the types of insights that can be gained.

| Protein | Condition | Fold Change in Abundance | Reference |

| Pyruvate Kinase M2 | Muscle Cell Differentiation | Up-regulated | |

| Fibronectin | Muscle Cell Differentiation | Up-regulated | |

| Glyceraldehyde-3-phosphate dehydrogenase | Muscle Cell Differentiation | Up-regulated | |

| ACSL1 | Leucine Deprivation in HepG2 cells | Up-regulated | |

| ACADS | Leucine Deprivation in HepG2 cells | Up-regulated | |

| ACOX1 | Leucine Deprivation in HepG2 cells | Up-regulated |

Experimental Protocol: SILAC using this compound

This protocol outlines the key steps for a typical SILAC experiment.

1. Cell Culture and Labeling:

-

Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" medium containing standard L-Leucine, while the other is grown in "heavy" medium where standard L-Leucine is replaced with this compound.

-

It is crucial to ensure complete incorporation of the labeled amino acid, which typically requires at least five to six cell doublings. The medium should be free of unlabeled leucine, often requiring the use of dialyzed fetal bovine serum.

2. Experimental Treatment:

-

Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

3. Cell Lysis and Protein Extraction:

-

Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.

4. Sample Mixing:

-

Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" cell populations.

5. Protein Digestion:

-

The mixed protein sample is then digested into smaller peptides, typically using an enzyme like trypsin.

6. Mass Spectrometry Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

7. Data Analysis:

-

The relative abundance of the proteins in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Experimental Workflow: SILAC

Caption: General workflow for a SILAC experiment.

Metabolomics: Tracing Metabolic Pathways with 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By providing cells with a ¹³C-labeled substrate, such as this compound, researchers can trace the path of the carbon atoms through various metabolic pathways.

Applications of this compound in MFA:

-

Mapping Metabolic Networks: Elucidate the connectivity and activity of metabolic pathways.

-

Disease Research: Understand metabolic reprogramming in diseases like cancer and diabetes.

-

Drug Development: Assess the metabolic effects of drug candidates on cellular pathways.

Quantitative Data from Metabolic Flux Analysis

The following table presents hypothetical quantitative data that could be obtained from an MFA experiment using a ¹³C-labeled leucine tracer.

| Metabolic Flux | Control Cells (nmol/10^6 cells/hr) | Treated Cells (nmol/10^6 cells/hr) | Reference |

| Leucine uptake | 100 | 80 | Hypothetical |

| Leucine incorporation into protein | 60 | 40 | Hypothetical |

| Leucine oxidation (TCA cycle entry) | 30 | 35 | Hypothetical |

| α-Ketoisocaproate secretion | 10 | 5 | Hypothetical |

Experimental Protocol: 13C-Metabolic Flux Analysis with L-Leucine Tracer

This protocol provides a general outline for an MFA experiment.

1. Experimental Design:

-

Define the biological question and construct a metabolic model of the system under study.

-

Select the appropriate ¹³C-labeled tracer, in this case, this compound, based on the pathways of interest.

2. Tracer Experiment:

-

Culture cells in a chemically defined medium containing the ¹³C-labeled leucine.

-

It is critical to achieve both metabolic and isotopic steady-state, where fluxes and labeling patterns are constant over time.

3. Sample Collection and Quenching:

-

Rapidly quench cellular metabolism to halt enzymatic reactions and preserve the metabolic state.

-

Extract intracellular metabolites.

4. Isotopic Labeling Measurement:

-

Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions (MIDs).

5. Flux Estimation:

-

Use computational software to fit the measured MIDs and other extracellular rates (e.g., substrate uptake and product secretion) to the metabolic model. This allows for the estimation of intracellular metabolic fluxes.

6. Statistical Analysis:

-

Perform a statistical evaluation of the estimated fluxes to assess the confidence of the results.

Experimental Workflow: 13C-Metabolic Flux Analysis

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Investigating Cell Signaling: The Role of Leucine in the mTOR Pathway

L-Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, protein synthesis, and autophagy. This compound can be used to trace the metabolic fate of leucine and its impact on mTORC1 activity.

mTOR Signaling Pathway Activated by Leucine

Leucine activates mTORC1, which in turn phosphorylates downstream targets such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to increased protein synthesis.

Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.

Troubleshooting and Considerations

While powerful, SILAC and MFA methodologies have potential challenges. Common issues in SILAC include incomplete labeling of amino acids and the conversion of arginine to proline in some cell lines. Careful experimental design, including label-swap replicates, can help mitigate these errors. In MFA, achieving a true metabolic and isotopic steady-state is crucial for accurate flux determination.

Conclusion

This compound stands out as a versatile and indispensable tool for researchers in proteomics and metabolomics. Its application in SILAC and MFA provides a quantitative and dynamic view of cellular processes, offering profound insights into protein turnover, metabolic reprogramming, and cell signaling. For professionals in drug development and life sciences research, harnessing the power of this compound can accelerate the discovery of novel therapeutic targets and the development of more effective treatments for a wide range of diseases.

References

A Guide to Foundational Concepts of Stable Isotope Tracers in Human Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational concepts and applications of stable isotope tracers in human metabolic research. Stable isotope tracers are powerful tools for quantifying the dynamic nature of metabolic pathways in vivo, offering a safe and effective alternative to radioactive isotopes.[1][2][3] This document will cover the core principles of stable isotope tracing, detailed experimental protocols for key applications, and methods for data presentation and analysis.

Core Principles of Stable Isotope Tracing

Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into molecules to trace their metabolic fate within a biological system.[2] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), meaning they participate in the same biochemical reactions without altering the molecule's fundamental properties.

The central principle of stable isotope tracing involves the introduction of a labeled compound, the "tracer," into a biological system and monitoring its incorporation into downstream metabolites. This allows researchers to follow the flow of atoms through metabolic pathways, providing unparalleled insights into the dynamic nature of metabolism. The key measurements in these studies are isotopic enrichment and metabolic flux.

-

Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The enrichment of a metabolite is a direct reflection of the extent to which the tracer has contributed to its synthesis.

-

Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of metabolites over time, researchers can calculate the rates of production, disappearance, and oxidation of substrates, providing a quantitative measure of metabolic flux.

The use of stable isotopes is considered safe and does not pose the health risks associated with radioactive tracers, making them suitable for studies in various populations, including children and pregnant women.

Key Applications and Common Tracers

Stable isotope tracers are versatile and can be applied to study a wide range of metabolic processes. The choice of tracer depends on the specific metabolic pathway being investigated.

| Stable Isotope Tracer | Primary Application(s) | Key Metabolic Pathways Investigated |

| [U-¹³C₆]-Glucose | General carbon metabolism, glycolysis, TCA cycle flux, gluconeogenesis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis |

| [6,6-²H₂]-Glucose | Endogenous glucose production (gluconeogenesis and glycogenolysis) | Glucose Homeostasis |

| ¹⁵N-Amino Acids (e.g., Leucine, Phenylalanine) | Whole-body and muscle protein synthesis and breakdown | Protein Turnover |

| [U-¹³C₁₆]-Palmitate | Fatty acid oxidation and synthesis, lipolysis | Lipid Metabolism, De Novo Lipogenesis |

| Deuterated Water (²H₂O) | De novo lipogenesis, gluconeogenesis, cholesterol synthesis | Fatty Acid Synthesis, Glucose Production |

| ¹³C-Acetate | Cholesterol synthesis, fatty acid synthesis | Lipid Metabolism |

| [U-¹³C₅, ¹⁵N₂]-Glutamine | TCA cycle anaplerosis, nitrogen metabolism | TCA Cycle, Amino Acid Metabolism |

Experimental Protocols

The successful implementation of stable isotope tracer studies requires meticulous planning and execution. A common approach for in vivo human studies is the primed-continuous infusion technique, which is designed to achieve a steady-state isotopic enrichment in the plasma.

General Experimental Workflow

A typical workflow for a stable isotope tracer study in humans involves several key steps:

-

Subject Preparation: Subjects typically undergo an overnight fast to establish a metabolic baseline.

-

Catheterization: Two intravenous catheters are inserted: one for the sterile tracer infusion and the other for blood sampling.

-

Primed-Continuous Infusion: A bolus injection of the tracer (the "prime") is administered to rapidly fill the metabolic pool, followed by a constant infusion at a lower rate to maintain a stable isotopic enrichment.

-

Sample Collection: Blood samples are collected at regular intervals to monitor plasma isotopic enrichment. For tissue-specific measurements, biopsies (e.g., muscle biopsies) may be performed. Breath samples can also be collected to measure the oxidation of ¹³C-labeled substrates.

-

Sample Analysis: Isotopic enrichment in plasma, tissue, and breath samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A typical workflow for a stable isotope tracer study.

Detailed Protocol: Measuring Muscle Protein Synthesis

This protocol describes the use of a primed-continuous infusion of a ¹³C-labeled amino acid to measure the fractional synthetic rate (FSR) of muscle protein.

-

Tracer Preparation: A sterile solution of L-[ring-¹³C₆]phenylalanine is prepared in saline.

-

Subject Preparation: The subject fasts overnight. Two intravenous catheters are placed in the forearms, one for infusion and one for arterialized venous blood sampling (achieved by heating the hand).

-

Priming Dose: A priming bolus of the L-[ring-¹³C₆]phenylalanine tracer is administered to rapidly enrich the body's free amino acid pool.

-

Continuous Infusion: Immediately following the prime, a continuous infusion of the tracer is started and maintained at a constant rate for several hours.

-

Blood and Tissue Sampling:

-

Blood samples are drawn at baseline and at regular intervals throughout the infusion to determine the isotopic enrichment of the precursor pool (plasma L-[ring-¹³C₆]phenylalanine).

-

Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

-

-

Sample Analysis:

-

Plasma is separated from blood samples, and amino acids are extracted.

-

Muscle tissue is homogenized, and muscle proteins are hydrolyzed to their constituent amino acids.

-

The isotopic enrichment of phenylalanine in both plasma and muscle protein hydrolysates is determined by GC-MS.

-

-

Calculation of FSR: The FSR of muscle protein is calculated using the formula:

-

FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100

-

Where:

-

E_p₁ and E_p₂ are the enrichments of the tracer in the protein-bound pool at the first and second biopsies, respectively.

-

E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intramuscular free amino acid) over the infusion period.

-

t is the time in hours between the biopsies.

-

-

Data Presentation and Interpretation

Quantitative data from stable isotope tracer studies are typically summarized in tables to facilitate comparison between different experimental conditions or subject groups.

Example Data: Glucose Kinetics in Humans

The following table presents hypothetical but representative data on glucose kinetics in healthy human subjects under fasting conditions and during a hyperinsulinemic-euglycemic clamp, a technique used to assess insulin sensitivity.

| Parameter | Fasting State | Hyperinsulinemic-Euglycemic Clamp |

| Endogenous Glucose Production (mg/kg/min) | 2.0 ± 0.2 | 0.5 ± 0.1 |

| Glucose Disposal Rate (mg/kg/min) | 2.0 ± 0.2 | 8.5 ± 1.0 |

| Gluconeogenesis (% of EGP) | 60 ± 5 | 90 ± 8 |

| Glycogenolysis (% of EGP) | 40 ± 5 | 10 ± 8 |

| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |

Example Data: Muscle Protein Synthesis

This table illustrates typical FSR values for muscle protein in response to feeding in healthy young adults.

| Condition | Muscle Protein FSR (%/h) |

| Post-absorptive (Fasted) | 0.045 ± 0.006 |

| Post-prandial (Fed) | 0.075 ± 0.008 |

| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |

Visualization of Metabolic Pathways and Workflows

Diagrams are crucial for visualizing the complex relationships in metabolic research. The following diagrams, generated using Graphviz (DOT language), illustrate a key metabolic pathway and a logical workflow.

Tracing ¹³C from Glucose Through Central Carbon Metabolism

Tracing ¹³C from glucose through glycolysis and the TCA cycle.

Logical Flow for Calculating Fatty Acid Oxidation

Logical flow for calculating fatty acid oxidation.

Conclusion

Stable isotope tracers offer a safe and powerful methodology for the dynamic and quantitative assessment of metabolic pathways in a wide range of biological systems. From elucidating fundamental biochemical processes to evaluating the efficacy of novel therapeutics, the applications of this technology are vast and continue to expand. By carefully designing and executing stable isotope tracer studies and applying appropriate analytical and modeling techniques, researchers can gain invaluable insights into the intricate workings of metabolism, ultimately accelerating the pace of discovery in both basic science and drug development.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

An In-depth Technical Guide to L-Leucine-2-13C,15N for Studying Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of the stable isotope-labeled amino acid, L-Leucine-2-13C,15N, as a powerful tracer for investigating amino acid metabolism, protein synthesis, and breakdown. Its use in quantitative analysis through techniques like mass spectrometry offers high precision and safety, making it an invaluable tool in metabolic and pharmaceutical research.

Introduction to L-Leucine and Isotopic Tracers

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role not only as a building block for proteins but also as a key signaling molecule. Notably, leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2]

To study the complex dynamics of leucine metabolism in vivo, researchers utilize stable isotope-labeled versions of the amino acid. This compound is a dually labeled tracer where the carbon atom at the second position is replaced with its heavier isotope, Carbon-13 (¹³C), and the nitrogen atom in the amino group is replaced with Nitrogen-15 (¹⁵N). Unlike radioactive isotopes, these stable isotopes are non-radioactive and safe for use in human studies.[3][4] This dual labeling allows for the simultaneous tracing of the carbon skeleton and the amino group of leucine, providing a comprehensive picture of its metabolic fate.

The primary applications of this compound include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways.

-

Protein Turnover Studies: Measuring the rates of protein synthesis, breakdown, and overall kinetics.[5]

-

Quantitative Analysis: Serving as an internal standard for precise quantification of leucine and its metabolites by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Concepts: Tracing the Fate of Leucine

The use of L-Leucine-2-¹³C,¹⁵N allows researchers to distinguish the tracer from the naturally abundant (unlabeled) leucine in the body. When infused, the labeled leucine mixes with the body's free leucine pool. From there, it can follow several metabolic routes:

-

Incorporation into Protein (Protein Synthesis): The entire L-Leucine-2-¹³C,¹⁵N molecule is incorporated into newly synthesized proteins.

-

Transamination: The ¹⁵N-labeled amino group is transferred to another keto-acid, forming a new amino acid. The remaining carbon skeleton becomes α-ketoisocaproate (KIC), which is still labeled with ¹³C.

-

Oxidation: The ¹³C-labeled KIC can be further metabolized, eventually leading to the release of ¹³CO₂ in the breath.

By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in different pools—such as plasma, tissue proteins, and expired air—researchers can calculate the rates of these processes.

Caption: Metabolic fate of this compound tracer.

Quantitative Data and Tracer Specifications

The use of this compound enables the precise quantification of various metabolic parameters. Below is a summary of typical results from a human study investigating leucine kinetics in the fed state and the specifications of the tracer.

Table 1: Leucine Kinetics in Human Forearm (Fed State) Data extracted from a study using L-[1-¹³C, ¹⁵N]-leucine tracer.

| Parameter | Rate (nmol / 100 ml / min) |

| Leucine Deamination | 388 ± 24 |

| Leucine Reamination | 330 ± 23 |

| Protein Synthesis | 127 ± 11 |

| Protein Breakdown | 87 ± 10 |

Table 2: Specifications for this compound Tracer

| Specification | Value |

| Chemical Formula | (CH₃)₂CHCH₂¹³CH(¹⁵NH₂)COOH |

| Molecular Weight | 133.24 g/mol (Labeled) |

| Isotopic Purity | ¹³C: ≥99%; ¹⁵N: ≥98% |

| Chemical Purity | ≥98% |

| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR |

Experimental Protocol: Primed-Continuous Infusion Method

A widely used method to study amino acid metabolism is the primed-continuous infusion of a labeled tracer. This protocol is designed to achieve an isotopic steady state, where the concentration of the tracer in the plasma remains constant, simplifying the calculation of metabolic rates.

Objective: To quantify the rates of leucine turnover, oxidation, and incorporation into protein in vivo.

Materials:

-

This compound (sterile, pyrogen-free)

-

Sterile 0.9% saline solution

-

Infusion pump

-

Catheters for venous access

-

Blood collection tubes (e.g., EDTA tubes)

-

Gas Chromatography-Mass Spectrometer (GC-MS) or Isotope Ratio Mass Spectrometer (IRMS)

Methodology:

-

Subject Preparation:

-

Subjects are typically studied after an overnight fast to establish a basal metabolic state.

-

For studies in the "fed state," a standardized diet is provided for a set period before the experiment.

-

Written informed consent is obtained in accordance with institutional guidelines.

-

-

Tracer Infusion:

-

Priming Dose: An initial bolus (priming dose) of the this compound tracer is administered intravenously. This rapidly raises the plasma tracer concentration to the expected steady-state level.

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer at a constant rate is started and maintained for several hours (e.g., 4 hours).

-

-

Sample Collection:

-

Arterialized Venous Blood: To sample blood that reflects arterial concentrations, a catheter is placed in a hand vein, and the hand is warmed in a hot box (~60°C). This process, known as the 'hot-box' technique, arterializes the venous blood.

-

Blood samples are collected at baseline (before infusion) and at regular intervals (e.g., every 10-15 minutes) once the isotopic steady state is expected, typically after 1.5-2 hours of infusion.

-

Breath Samples: For oxidation studies, expired air is collected to measure the enrichment of ¹³CO₂.

-

-

Sample Analysis:

-

Plasma is separated from blood samples by centrifugation.

-

The concentration and isotopic enrichment of leucine and its primary metabolite, α-ketoisocaproic acid (KIC), in the plasma are measured using GC-MS or LC-MS.

-

The enrichment of ¹³CO₂ in expired air is measured using IRMS.

-

-

Calculations:

-

Mathematical models are applied to the isotopic enrichment data to calculate the rates of leucine appearance (turnover), disappearance from the plasma, oxidation, and incorporation into protein. The dual label allows for the direct determination of protein breakdown and synthesis.

-

Caption: Workflow for a primed-continuous infusion study.

Leucine and the mTOR Signaling Pathway

Leucine acts as a critical signaling molecule that indicates amino acid availability to the cell, primarily through the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. This signaling cascade is fundamental for promoting protein synthesis.

Caption: Simplified mTORC1 signaling pathway activated by Leucine.

Conclusion

This compound is a sophisticated and essential tool for modern metabolic research. Its dual isotopic labels provide a detailed and quantitative understanding of the pathways of amino acid metabolism, including protein synthesis, breakdown, and transamination. The use of stable isotope tracers in well-designed experimental protocols, such as the primed-continuous infusion method, allows for safe and precise measurements in human subjects. This capability is crucial for advancing our knowledge in nutrition, disease pathophysiology, and the development of therapeutic interventions targeting metabolic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Discovery: An In-depth Technical Guide to Exploring Branched-Chain Amino Acid Kinetics with Labeled Leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental designs, and data interpretation involved in studying branched-chain amino acid (BCAA) kinetics using stable isotope-labeled leucine. Understanding the metabolic fate of BCAAs, particularly leucine, is crucial for advancements in nutrition, exercise physiology, and the development of therapeutic strategies for various metabolic diseases.

Introduction to Leucine Kinetics and Stable Isotope Tracers

The study of in vivo human metabolism has been significantly advanced by the use of stable isotope tracers.[1] These non-radioactive isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), can be incorporated into amino acids like leucine to trace their metabolic journey through the body.[2] By administering labeled leucine and measuring its appearance and disappearance in various pools, researchers can quantify key kinetic parameters, including protein synthesis, breakdown, and oxidation.[1][3]

Leucine is an essential BCAA that not only serves as a substrate for protein synthesis but also acts as a critical signaling molecule, most notably activating the mTORC1 pathway to stimulate muscle protein synthesis.[4] Therefore, labeled leucine tracers are invaluable tools for investigating the regulation of protein metabolism in response to nutritional interventions, exercise, and disease states.

Experimental Protocols for Leucine Kinetic Studies

The two primary experimental models for assessing muscle protein turnover using labeled leucine are the primed-dose continuous tracer infusion with muscle biopsies and the arterio-venous (A-V) balance method across a limb.

Primed-Dose Continuous Infusion

This is a widely used method to measure muscle protein synthesis (MPS).

Methodology:

-

Tracer Selection: L-[1-¹³C]leucine or L-[²H₃]leucine are common choices.

-

Priming Dose: A priming dose of the tracer (e.g., L-[1-¹³C]leucine and NaH¹³CO₃) is administered to rapidly achieve isotopic steady state in the plasma and bicarbonate pools.

-

Continuous Infusion: A constant intravenous infusion of the labeled leucine is maintained for several hours.

-

Sample Collection:

-

Blood Samples: Arterialized venous blood is collected periodically to measure plasma leucine enrichment and concentration. The enrichment of plasma α-ketoisocaproate (KIC), the keto-acid of leucine, is often measured as it is considered a better surrogate for intracellular leucine enrichment.

-

Breath Samples: Expired air is collected to measure the enrichment of ¹³CO₂ (when using [1-¹³C]leucine), which reflects the rate of leucine oxidation.

-

Muscle Biopsies: Muscle tissue samples are obtained (e.g., from the vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the labeled leucine into muscle protein.

-

-

Analytical Methods:

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) is used to determine the isotopic enrichment of leucine in plasma, KIC, and muscle protein.

-

Colorimetric Assays: Enzymatic assays can be used for the colorimetric detection of total BCAA concentrations in biological samples.

-

Arterio-Venous (A-V) Balance Technique

This method allows for the simultaneous measurement of muscle protein synthesis, breakdown, and net protein balance across a limb (e.g., the leg) without the need for muscle biopsies, although combining both techniques provides a more complete picture.

Methodology:

-

Catheterization: Catheters are placed in a femoral artery and a femoral vein to sample arterial blood entering the leg and venous blood leaving the leg.

-

Tracer Infusion: A continuous intravenous infusion of a labeled amino acid, such as L-[ring-²H₅]phenylalanine or L-[1-¹³C]leucine, is administered.

-

Blood Flow Measurement: Limb blood flow is measured using techniques like thermodilution or dye dilution.

-

Blood Sampling: Simultaneous arterial and venous blood samples are taken to measure the concentrations and enrichments of the tracer and tracee (unlabeled amino acid).

-

Calculations:

-

Net Balance: The net balance of an amino acid across the limb is calculated from the A-V concentration difference and blood flow.

-

Protein Breakdown: The rate of muscle protein breakdown is determined by the dilution of the tracer's enrichment in the venous blood by the appearance of unlabeled amino acid from protein breakdown.

-

Protein Synthesis: The rate of muscle protein synthesis is calculated from the disappearance of the tracer from the arterial blood into the muscle.

-

Quantitative Data on Leucine Kinetics

The following tables summarize key quantitative data from studies investigating leucine kinetics under various conditions.

Table 1: Leucine Kinetics at Graded Leucine Intakes in Young Men

| Leucine Intake (mg·kg⁻¹·d⁻¹) | Leucine Flux (µmol·kg⁻¹·h⁻¹) | Leucine Oxidation (µmol·kg⁻¹·h⁻¹) | Leucine Balance (µmol·kg⁻¹·h⁻¹) |

| 40 | 125.8 ± 6.1 | 25.1 ± 2.9 | -1.2 ± 3.4 |

| 30 | 114.7 ± 5.8 | 19.8 ± 2.1 | -5.9 ± 2.7 |

| 20 | 104.9 ± 4.9 | 14.5 ± 1.5 | -10.6 ± 2.1 |

| 10 | 95.1 ± 4.1 | 9.2 ± 0.9 | -15.3 ± 1.7 |

Data are presented as mean ± SEM.

Table 2: 24-Hour Leucine Oxidation at Different Leucine Intakes

| Leucine Intake (mg·kg⁻¹·d⁻¹) | Measured 24-h Leucine Oxidation (mg·kg⁻¹·d⁻¹) | Predicted 24-h Leucine Oxidation (mg·kg⁻¹·d⁻¹) |

| 14 | 27.8 ± 1.5 | 27.7 ± 1.6 |

| 38.3 | 45.2 ± 2.9 | 47.0 ± 3.1 |

Data are presented as mean ± SEM.

Table 3: Leucine Kinetics in Severely Burned Patients with Different Nutritional Formulations

| Nutritional Formulation | Leucine Flux (µmol·kg⁻¹·h⁻¹) | Leucine Oxidation (µmol·kg⁻¹·h⁻¹) | Leucine Incorporation into Protein (µmol·kg⁻¹·h⁻¹) | Leucine Release from Protein (µmol·kg⁻¹·h⁻¹) |

| Conventional (Egg Protein) | 204 ± 14 | 41 ± 5 | 163 ± 11 | 185 ± 12 |

| BCAA-Enriched | 248 ± 18 | 80 ± 9 | 168 ± 11 | 192 ± 14 |

Data are presented as mean ± SEM. *p < 0.01 compared to conventional formulation.

Table 4: Myofibrillar Protein Synthesis Rates After Resistance Exercise with BCAA Supplementation

| Group | Myofibrillar Protein Synthesis Rate (%/h) |

| Placebo | 0.090 ± 0.006 |

| BCAA | 0.110 ± 0.009* |

Data are presented as mean ± SEM. *p = 0.012 compared to placebo.

BCAA Metabolism and Signaling Pathways

The metabolic pathways of BCAAs are complex and tightly regulated. The initial and rate-limiting step in BCAA catabolism is the reversible transamination catalyzed by branched-chain aminotransferases (BCATs) to form branched-chain α-keto acids (BCKAs). This is followed by the irreversible oxidative decarboxylation of BCKAs by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. physoc.org [physoc.org]

- 3. The application of stable‐isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Synthesis of ¹⁵N and ¹³C Labeled Leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial synthesis of stable isotope-labeled L-leucine, incorporating both ¹⁵N and ¹³C isotopes. The methodologies detailed herein are critical for a range of applications, from metabolic research and nutritional studies to the structural analysis of proteins and drug development. This document outlines the core principles, detailed experimental protocols, and key data for producing isotopically labeled leucine using microbial fermentation systems, with a focus on Corynebacterium glutamicum and Escherichia coli.

Introduction to Microbial Isotope Labeling

The production of isotopically labeled compounds is essential for tracing the metabolic fate of molecules in biological systems. Microbial fermentation offers a highly efficient and cost-effective method for producing uniformly or selectively labeled amino acids. By cultivating microorganisms in a defined minimal medium containing ¹⁵N- and ¹³C-labeled precursors, the microbes' natural biosynthetic pathways can be harnessed to synthesize the desired labeled amino acid. Leucine, an essential branched-chain amino acid, is a frequent target for isotopic labeling due to its significant roles in protein synthesis and metabolic regulation.

Microbial Strains and Metabolic Pathways

Corynebacterium glutamicum and Escherichia coli are the workhorses of microbial amino acid production. Both organisms have well-characterized genetic backgrounds and are amenable to metabolic engineering to enhance the production of specific amino acids like leucine.

The biosynthesis of L-leucine starts from pyruvate and acetyl-CoA. A series of enzymatic reactions, primarily involving the ilv and leu operons, leads to the final product. Understanding this pathway is crucial for optimizing the production of labeled leucine.

Leucine Biosynthesis Pathway

The generalized biosynthetic pathway for L-leucine in microorganisms is depicted below. Key enzymes in this pathway are often targets for genetic modification to increase leucine yield by alleviating feedback inhibition and directing metabolic flux.

Experimental Protocols

This section provides detailed methodologies for the production and purification of ¹⁵N and ¹³C labeled leucine. The protocols are based on established methods and can be adapted for specific research needs.

Production of ¹⁵N and ¹³C Labeled Leucine in Corynebacterium glutamicum

This protocol is adapted from methods that utilize the high production capacity of C. glutamicum.

3.1.1. Materials

-

Corynebacterium glutamicum strain (e.g., ATCC 13032)

-

¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ (as the sole nitrogen source)

-

¹³C-Glucose (as the sole carbon source)

-

Minimal medium (e.g., CGXII medium)

-

Shake flasks

-

Incubator shaker

-

Centrifuge

3.1.2. Protocol

-

Pre-culture Preparation: Inoculate a single colony of C. glutamicum into 5 mL of rich medium (e.g., BHI) and incubate overnight at 30°C with shaking.

-

Inoculum Culture: Transfer the overnight culture to 50 mL of minimal medium containing standard (unlabeled) glucose and ammonium sulfate. Grow until the mid-exponential phase.

-

Labeling Culture: Prepare the labeling medium, which is a minimal medium where the standard nitrogen and carbon sources are replaced with their isotopic counterparts (e.g., ¹⁵NH₄Cl and ¹³C-glucose).

-

Inoculation and Growth: Harvest the cells from the inoculum culture by centrifugation and wash them with a sterile saline solution to remove any residual unlabeled nutrients. Resuspend the cell pellet in the labeling medium to an appropriate starting optical density (e.g., OD₆₀₀ of 0.5) and incubate at 30°C with vigorous shaking.

-